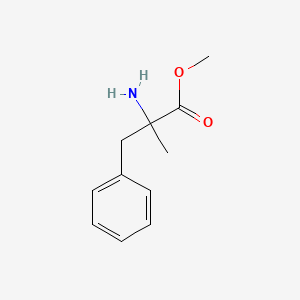

methyl 2-amino-2-methyl-3-phenylpropanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-amino-2-methyl-3-phenylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-11(12,10(13)14-2)8-9-6-4-3-5-7-9/h3-7H,8,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAOFJPZFGBKAMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)(C(=O)OC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64282-11-7 | |

| Record name | methyl 2-amino-2-methyl-3-phenylpropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Methyl 2 Amino 2 Methyl 3 Phenylpropanoate and Its Enantiomers

Asymmetric Synthesis Approaches

The creation of the chiral quaternary center in methyl 2-amino-2-methyl-3-phenylpropanoate with high enantiomeric purity is a key focus of synthetic efforts. Various strategies have been developed, broadly categorized into catalytic enantioselective methods, chiral auxiliary-mediated syntheses, and enzymatic transformations.

Catalytic Enantioselective Strategies

Catalytic methods offer the advantage of using a small amount of a chiral catalyst to generate a large quantity of the desired enantiomerically enriched product.

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool for asymmetric synthesis. rsc.orgrsc.org These methods often mimic natural biosynthetic processes and can be applied to the synthesis of noncanonical α-amino acids. rsc.org For the construction of chiral quaternary centers, organocatalytic approaches such as asymmetric Strecker and Mannich reactions have been investigated. rsc.orgrsc.org

Bifunctional organocatalysts, which possess both a Brønsted acid and a Brønsted base moiety, have been successfully employed in the enantioselective synthesis of α-amino acids. For instance, thiourea-based catalysts have been used in catalytic asymmetric Strecker reactions, which involve the addition of a cyanide source to an imine. wikipedia.org A proposed mechanism for a hydrocyanation reaction catalyzed by an amido-thiourea catalyst involves the initial protonation of the imine by HCN, induced by the catalyst, to form a catalyst-bound iminium/cyanide ion pair. The subsequent carbon-carbon bond formation to yield the α-aminonitrile occurs in a post-rate-limiting step. nih.gov

Table 1: Examples of Organocatalytic Asymmetric Reactions

| Reaction Type | Catalyst Type | Key Features | Reference |

| Asymmetric Strecker | Thiourea-derived | Catalytic generation of chiral cyanide anion. | wikipedia.org |

| Asymmetric Hydrocyanation | Amido-thiourea | Catalyst-induced imine protonation and ion pair formation. | nih.gov |

| Asymmetric Mannich | Proline-based | Formation of iminium ions and enamines with carbonyl compounds. |

Transition metal catalysis provides a versatile platform for the asymmetric synthesis of α,α-disubstituted α-amino acids. acs.org

Asymmetric Allylic Alkylation (AAA): This method is a powerful tool for enantioselective C-C bond formation. acs.org In the context of synthesizing α,α-disubstituted amino acids, AAA of amino acid-derived Schiff bases has been explored. researchgate.net A notable development is the use of a Pd/Cu dual catalyst system for the asymmetric α-allylation of Schiff base activated amino acids. acs.org This system facilitates the synthesis of a range of noncoded α,α-dialkyl α-amino acids with high yields and excellent enantioselectivities (up to >99% ee). acs.org The copper complex, in conjunction with a weak base, converts the aldimine Schiff base into a more stable N-metalated azomethine ylide, whose rigid five-membered N,O-bidentate structure aids in asymmetric induction from the chiral ligand. acs.org

A tandem N-alkylation/π-allylation of α-iminoesters has also been reported as the first asymmetric synthesis of α-allyl-α-aryl α-amino acids. This three-component coupling involves an α-iminoester, a Grignard reagent, and cinnamyl acetate. acs.org

Asymmetric Strecker Reaction: The Strecker synthesis, a reaction between an imine or its equivalent with hydrogen cyanide followed by nitrile hydrolysis, is a fundamental method for preparing α-amino acids. wikipedia.orgnih.gov Catalytic asymmetric versions of this reaction have been developed to produce enantiomerically enriched products. For instance, a BINOL-derived catalyst has been used to generate a chiral cyanide anion for the reaction. wikipedia.org Another approach utilizes robust and air-stable chiral aluminum-salen complexes as catalysts for the asymmetric addition of cyanide to imines. scilit.com

Table 2: Metal-Catalyzed Asymmetric Syntheses

| Reaction | Catalyst System | Substrate | Key Outcome | Reference |

| Asymmetric Allylic Alkylation | Pd/Cu Dual Catalyst | Schiff base activated amino acids | High yields and enantioselectivities (up to >99% ee) for noncoded α,α-dialkyl α-amino acids. | acs.org |

| Tandem N-alkylation/π-allylation | Not specified | α-iminoesters, Grignard reagents, cinnamyl acetate | First asymmetric synthesis of α-allyl-α-aryl α-amino acids. | acs.org |

| Asymmetric Strecker Reaction | BINOL-derived catalyst | Imines | Generation of chiral cyanide anion. | wikipedia.org |

| Asymmetric Strecker Reaction | Chiral aluminum-salen complexes | Imines | High enantioselectivity in the addition of cyanide. | scilit.com |

Enantioselective addition reactions to α-iminoesters represent a direct and efficient route to α,α-disubstituted amino acids. nih.govrsc.org

One notable example is the direct catalytic asymmetric addition of acetonitrile (B52724) to α-iminoesters bearing an N-thiophosphinoyl group. rsc.org This reaction, catalyzed by chiral N-heterocyclic carbene complexes of iridium, generates α-cyanocarbanions from acetonitrile, which then add enantioselectively to the imino group, yielding enantioenriched α-cyanomethylated α,α-disubstituted α-amino acid derivatives. rsc.org

Another innovative approach involves a tandem N-alkylation/π-allylation of α-iminoesters. nih.gov This method utilizes the umpolung N-addition of a Grignard reagent to the α-iminoester, which generates a reactive magnesium enolate in situ. This enolate then undergoes an asymmetric allylic alkylation. nih.govnih.gov This strategy has been successfully applied to the synthesis of previously inaccessible enantioenriched α-allyl-α-aryl α-amino acids. nih.gov

Chiral Auxiliary-Mediated Diastereoselective Syntheses

The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis. The auxiliary is temporarily incorporated into the substrate, directs the stereochemical outcome of a reaction, and is subsequently removed.

In the context of the Strecker synthesis, (R)-phenylglycine amide has been employed as a chiral auxiliary. nih.govrug.nl The diastereoselective Strecker reaction using this auxiliary is accompanied by a crystallization-induced asymmetric transformation. This process allows for one diastereomer to selectively precipitate from the reaction mixture, leading to its isolation in high yield and diastereomeric ratio. nih.govrug.nl For example, the diastereomerically pure α-amino nitrile obtained from pivaldehyde was converted in three steps to (S)-tert-leucine in 73% yield and >98% enantiomeric excess. nih.gov

Enzymatic Biotransformations for Chiral Precursors and Derivatives

Enzymes are highly efficient and selective catalysts that can be used for the synthesis of chiral compounds. nih.gov

One enzymatic approach for the synthesis of α-quaternary amino acid derivatives involves the desymmetrization of α,α-disubstituted malonate diesters using porcine liver esterase (PLE). nih.gov The PLE-mediated hydrolysis of the prochiral dialkylated malonate diesters produces chiral half-esters in high yields and with enantiomeric excesses ranging from 43% to over 98%. These chiral half-esters can then be converted to the desired amino acid derivatives through a Curtius rearrangement. nih.gov

Another chemo-enzymatic method provides access to both L- and D-α-alkyl α-amino acids through the enantioselective hydrolysis of α-alkyl α-amino acid amides using an amidase from Mycobacterium neoaurum. researchgate.net This biocatalyst exhibits a broad substrate scope, making it a versatile tool for the preparation of enantiomerically pure α,α-disubstituted amino acids. researchgate.net

Diastereoselective Synthesis Pathways

The creation of a specific stereoisomer of this compound is achieved through diastereoselective reactions where a new chiral center is formed under the influence of an existing one. This is primarily accomplished by using chiral auxiliaries that are temporarily incorporated into the molecule to direct the stereochemical outcome of a key bond-forming step.

Strategies Utilizing Chiral Pool Starting Materials

While direct synthesis from common chiral pool molecules like carbohydrates is not a primary route, a powerful related strategy involves the use of recoverable chiral auxiliaries. These are enantiopure compounds, often derived from the chiral pool themselves (e.g., from amino acids), that guide the formation of the desired stereocenter.

A prominent example is the asymmetric alkylation of amides derived from pseudoephedrine or the more recent pseudoephenamine. harvard.edu Pseudoephenamine, which is not subject to the same regulatory restrictions as pseudoephedrine, has been shown to be a highly effective chiral auxiliary. harvard.edu In a typical sequence, the chiral auxiliary is first used to form an amide with a glycine (B1666218) derivative. This substrate is then deprotonated to form a chiral enolate, which subsequently undergoes diastereoselective alkylation. For the synthesis of the parent acid of the target compound, α-methylphenylalanine, this would involve sequential alkylations with a benzyl (B1604629) halide and a methyl halide. The high degree of facial shielding provided by the auxiliary directs the incoming electrophiles to a specific face of the enolate, leading to a high diastereomeric excess. Subsequent hydrolysis of the amide removes the auxiliary, yielding the enantiomerically enriched α,α-disubstituted amino acid. harvard.edu

Diastereoselective Carbon-Carbon and Carbon-Heteroatom Bond-Forming Reactions

The asymmetric Strecker reaction is a cornerstone for the synthesis of enantiomerically enriched α-amino acids and can be adapted for α,α-disubstituted analogues. This method involves the formation of both a carbon-carbon bond (from cyanide) and a carbon-nitrogen bond. An efficient, four-step asymmetric Strecker synthesis has been reported for producing (R)-(+)-α-methylphenylalanine, the parent acid of the target ester. tandfonline.com

In this pathway, benzyl methyl ketone (1-phenyl-2-propanone) reacts with the chiral amine (S)-(-)-1-phenylethylamine to form a chiral imine. The addition of cyanide to this imine proceeds with high diastereoselectivity, controlled by the chiral auxiliary. The resulting α-aminonitrile is then hydrolyzed under acidic conditions, which also cleaves the chiral auxiliary, to yield the desired (R)-(+)-α-methylphenylalanine with an enantiomeric excess reported to be greater than 98%. tandfonline.com The final esterification to this compound is a standard procedure.

| Step | Reagents & Conditions | Product | Outcome |

| 1 | Benzyl methyl ketone, (S)-(-)-1-phenylethylamine | Chiral imine intermediate | Formation of chiral substrate |

| 2 | Trimethylsilyl cyanide, Zinc(II) chloride | Diastereomeric α-aminonitriles | Diastereoselective C-C bond formation |

| 3 | Concentrated HCl, reflux | (R)-(+)-α-Methylphenylalanine | Hydrolysis and auxiliary removal |

| 4 | Methanol (B129727), Acid catalyst | (R)-Methyl 2-amino-2-methyl-3-phenylpropanoate | Esterification |

Table 1: Illustrative steps for the asymmetric Strecker synthesis of the (R)-enantiomer.

Racemic Synthesis and Advanced Resolution Techniques

When stereoselectivity is not required at the initial synthesis stage, racemic routes offer a more direct approach to the molecular skeleton. The resulting mixture of enantiomers can then be separated using various resolution methods.

Conventional Racemic Synthetic Routes

Two classical methods are particularly effective for the racemic synthesis of α,α-disubstituted amino acids: the Strecker synthesis and the Bucherer-Bergs reaction.

The Strecker synthesis for α-methylphenylalanine starts with benzyl methyl ketone. wikipedia.orgmasterorganicchemistry.com The ketone reacts with a mixture of ammonia (B1221849) (or an ammonium (B1175870) salt like ammonium chloride) and a cyanide source (e.g., potassium cyanide). masterorganicchemistry.comorganic-chemistry.org The reaction proceeds through the in situ formation of an imine, which is then attacked by the cyanide ion to form an α-aminonitrile. Subsequent hydrolysis of the nitrile group with strong acid or base yields the racemic α-methylphenylalanine, which is then esterified. wikipedia.orgmasterorganicchemistry.com

The Bucherer-Bergs reaction is a multicomponent reaction that produces a hydantoin (B18101) intermediate. wikipedia.orgnih.gov It involves heating the starting ketone (benzyl methyl ketone) with ammonium carbonate and potassium cyanide. nih.govorganic-chemistry.org The resulting 5-benzyl-5-methylhydantoin is a stable, crystalline intermediate that can be isolated and purified. The final step is the vigorous hydrolysis of the hydantoin ring with a strong base (e.g., barium hydroxide) or acid to afford the racemic α-methylphenylalanine. nih.govencyclopedia.pub This method is often favored for its operational simplicity and use of stable reagents. nih.gov

Kinetic Resolution Methods for Enantiomeric Enrichment

Kinetic resolution is a powerful technique for separating a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. nih.gov For this compound, enzymatic kinetic resolution using lipases is a highly effective method. almacgroup.comnih.gov

In a typical procedure, the racemic ester is subjected to hydrolysis in an aqueous buffer containing a lipase (B570770), such as Candida antarctica lipase B (CALB) or Pseudomonas cepacia lipase (PCL). nih.gov One enantiomer of the ester fits the enzyme's active site more effectively and is hydrolyzed to the corresponding carboxylic acid at a much faster rate. For example, if the enzyme is (R)-selective, the (R)-ester will be converted to (R)-α-methylphenylalanine, leaving the unreacted (S)-ester behind in high enantiomeric purity. The reaction can be stopped at approximately 50% conversion, allowing for the separation of the (S)-ester and the (R)-acid, both with high enantiomeric excess. nih.govnih.gov Alternatively, transesterification in an organic solvent with an acyl donor can be used. nih.gov

| Enzyme | Reaction Type | Typical Outcome (at ~50% conversion) | Reference |

| Candida antarctica Lipase B (CALB) | Hydrolysis / Transesterification | High enantioselectivity (E > 200) | nih.gov |

| Pseudomonas cepacia Lipase (PCL) | Hydrolysis | Good to excellent enantioselectivity | nih.gov |

| Pseudomonas fluorescens Lipase | Hydrolysis | Good enantioselectivity | almacgroup.com |

Table 2: Common lipases used for the kinetic resolution of amino acid esters.

Chromatographic Enantioseparation Techniques for Racemic Mixtures

For both analytical and preparative-scale separation of enantiomers, chiral chromatography is the definitive method. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using chiral stationary phases (CSPs) are widely employed. nih.govyakhak.org

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) carbamates, are particularly effective for resolving amino acid esters. yakhak.org For the separation of phenylalanine methyl esters, a related compound, Ultra-Performance Supercritical Fluid Chromatography (UPC²) has demonstrated significant advantages over traditional HPLC. waters.com A reported UPC² method for D- and L-phenylalanine methyl esters utilized a CHIRALPAK ID column (amylose-based CSP) with a mobile phase of carbon dioxide and methanol. This technique provided superior resolution and was five times faster than comparable HPLC methods, enabling high-throughput analysis. waters.com Such methods are directly applicable to the enantioseparation of this compound, allowing for the precise determination of enantiomeric purity and the isolation of single enantiomers from the racemic mixture. nih.govnih.gov

| Technique | Chiral Stationary Phase (CSP) | Mobile Phase Example | Key Advantage | Reference |

| UPC² | CHIRALPAK ID (Amylose derivative) | CO₂ / Methanol with NH₄OH | High speed and resolution | waters.com |

| HPLC | Chiralcel OD-H (Cellulose derivative) | Hexane (B92381) / 2-Propanol | Broad applicability | yakhak.org |

| SFC | Cellulose- or Amylose-based | CO₂ / Alcohol (e.g., MeOH, EtOH) | Reduced solvent use, fast | nih.govnih.gov |

Table 3: Examples of chromatographic systems for enantioseparation of amino acid esters.

Protecting Group Chemistry for Amino and Ester Functionalities

The synthesis of this compound and its individual enantiomers necessitates a strategic application of protecting groups to prevent undesirable side reactions and enable selective transformations. springernature.com Protecting groups are reversibly attached to functional groups to mask their reactivity during a chemical reaction. organic-chemistry.org This is particularly crucial in molecules with multiple reactive sites, such as amino acids and their esters. springernature.com The selection of an appropriate protecting group strategy is fundamental to achieving high yields and purity in the final product. organic-chemistry.org

The core principle of protecting group chemistry lies in the concept of orthogonality . researchgate.net Orthogonal protecting groups are distinct classes of protecting groups that can be removed under different conditions, allowing for the selective deprotection of one functional group while others remain protected. organic-chemistry.orgresearchgate.net This strategy is paramount in the multi-step synthesis of complex molecules like peptides and their derivatives. organic-chemistry.orgpeptide.com

Amino Protecting Groups

The primary amino group of α-methylphenylalanine is a nucleophilic site prone to unwanted reactions. organic-chemistry.org To prevent side reactions such as over-alkylation or polymerization during synthesis, the amino group is temporarily protected. masterorganicchemistry.com Common protecting groups for amino acids fall into two main categories based on their cleavage conditions: acid-labile and base-labile groups.

Acid-Labile Protecting Groups:

tert-Butoxycarbonyl (Boc): The Boc group is a widely used, acid-labile protecting group in peptide synthesis. peptide.comresearchgate.net It is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc-anhydride) under basic conditions. The removal of the Boc group is achieved with strong acids like trifluoroacetic acid (TFA). masterorganicchemistry.com

Benzyloxycarbonyl (Cbz or Z): The Cbz group is another common acid-labile protecting group, often used in solution-phase synthesis. peptide.comresearchgate.net It is introduced using benzyl chloroformate. While stable to mildly acidic and basic conditions, it can be removed by catalytic hydrogenolysis (e.g., H₂/Pd-C) or strong acids. wikipedia.org

Base-Labile Protecting Groups:

9-Fluorenylmethoxycarbonyl (Fmoc): The Fmoc group is a key component of modern solid-phase peptide synthesis (SPPS). peptide.comresearchgate.net It is stable to acidic conditions but is readily cleaved by a mild base, typically a solution of piperidine (B6355638) in an organic solvent like dimethylformamide (DMF). researchgate.net

| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Conditions |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate | Strong acid (e.g., Trifluoroacetic acid) masterorganicchemistry.com |

| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate | Catalytic Hydrogenolysis, Strong Acid wikipedia.org |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-chloride or Fmoc-OSu | Mild base (e.g., Piperidine in DMF) researchgate.net |

Ester Functionalities as Protecting Groups

In the context of this compound, the methyl ester itself can be considered a protecting group for the carboxylic acid functionality of the parent amino acid, α-methylphenylalanine. slideshare.net Esterification prevents the free carboxylic acid from participating in undesired reactions, such as acting as a nucleophile or undergoing side reactions during the protection or modification of the amino group. masterorganicchemistry.com

The stability of the methyl ester allows for various synthetic manipulations on the amino group. For instance, the Boc group can be removed with TFA without affecting the methyl ester. masterorganicchemistry.com

Common ester protecting groups for carboxylic acids and their removal conditions are detailed below.

| Ester Group | Cleavage Conditions |

| Methyl Ester | Acid or base-catalyzed hydrolysis wikipedia.org |

| Benzyl Ester | Hydrogenolysis wikipedia.org |

| tert-Butyl Ester | Acidolysis (e.g., TFA) wikipedia.org |

| Allyl Ester | Palladium-catalyzed cleavage peptide.com |

The strategic interplay between amino and ester protecting groups is fundamental to the successful synthesis of this compound and its derivatives. The choice of an orthogonal protection scheme allows for the sequential and selective manipulation of the amino and carboxyl functionalities, which is essential for constructing more complex molecules or for the resolution of enantiomers. organic-chemistry.orgresearchgate.net

Reactivity and Advanced Chemical Transformations of Methyl 2 Amino 2 Methyl 3 Phenylpropanoate

Reactions Involving the Amino Group

The primary amine functionality in methyl 2-amino-2-methyl-3-phenylpropanoate is a key site for a variety of chemical modifications, including acylation, alkylation, and the formation of peptidic bonds. These reactions are fundamental in the synthesis of complex molecules and peptidomimetics.

Acylation and Alkylation Reactions for Amide and Amine Derivatives

The amino group of this compound readily undergoes acylation to form amide derivatives. This is a common strategy for the protection of the amino group during multi-step syntheses. Standard acylating agents such as acid chlorides, anhydrides, and activated esters react with the amine, typically in the presence of a base, to yield the corresponding N-acyl derivatives. For instance, N-acetylation can be achieved using acetyl chloride or acetic anhydride (B1165640). google.comnih.gov

A crucial application of acylation is the introduction of protecting groups like tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is stable under most nucleophilic and basic conditions, making it suitable for orthogonal protection strategies. masterorganicchemistry.compeptide.com The Cbz group is another widely used protecting group in peptide synthesis. peptide.com

N-alkylation of the amino group to produce secondary or tertiary amine derivatives can be more challenging due to the potential for over-alkylation. A common strategy involves a two-step process: first, the amino group is acylated with a suitable protecting group that enhances the acidity of the N-H bond (e.g., a trifluoroacetyl or tosyl group), followed by deprotonation with a base and subsequent reaction with an alkylating agent like methyl iodide. rsc.orgmonash.edu This approach allows for controlled mono- or di-alkylation. rsc.org Reductive amination, involving the reaction of the amino acid with an aldehyde or ketone in the presence of a reducing agent, is another method to achieve N-alkylation.

Table 1: Examples of Acylation and Alkylation Reactions

| Reaction Type | Reagent | Product Type |

|---|---|---|

| N-Acetylation | Acetyl chloride/base | N-Acetyl amide |

| N-Boc protection | Di-tert-butyl dicarbonate (Boc₂O) | N-Boc carbamate (B1207046) |

| N-Cbz protection | Benzyl (B1604629) chloroformate | N-Cbz carbamate |

| N-Methylation | 1. Trifluoroacetic anhydride 2. Base/Methyl iodide | N-Methyl amine |

Formation of Peptidic Bonds and Oligomerization (e.g., in peptide synthesis)

The incorporation of this compound, an α,α-disubstituted amino acid, into peptide chains presents significant synthetic challenges. kennesaw.edu The steric hindrance caused by the quaternary α-carbon makes the formation of an amide bond with another amino acid difficult. researchgate.netresearchgate.net Traditional peptide coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) are often inefficient, leading to low yields and slow reaction rates. masterorganicchemistry.comresearchgate.net

To overcome this steric hindrance, more potent coupling reagents and specialized techniques are employed. wpmucdn.com Phosphonium-based reagents such as PyAOP ( (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) and PyBrOP (Bromo-tripyrrolidino-phosphonium hexafluorophosphate), as well as uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), have demonstrated greater success in coupling sterically hindered amino acids. nih.gov Another effective strategy involves the pre-activation of the carboxylic acid component as a symmetrical anhydride, which can then react with the sterically hindered amine. nih.gov More recent developments include the use of α,α-disubstituted α-amidonitriles which can react with an N-alkyl cysteine without the need for a coupling reagent to form highly hindered peptide bonds. nih.gov

The corresponding N-protected Fmoc-α-methyl-L-phenylalanine is a commercially available derivative widely used in solid-phase peptide synthesis (SPPS). chemimpex.combiosynth.com The use of such derivatives allows for the synthesis of peptides with unique conformational properties due to the restricted rotation around the peptide bond involving the α,α-disubstituted residue. kennesaw.edu

N-Functionalization Strategies (e.g., urea (B33335), carbamate formation)

Beyond simple acylation, the amino group can be functionalized to form other important derivatives such as ureas and carbamates. The synthesis of N-carbamates can be achieved through various methods. One common approach involves the reaction of the amino ester with an alkyl or aryl chloroformate in the presence of a base. Alternatively, reaction with dimethyl carbonate can yield the corresponding methyl carbamate.

Urea derivatives can be synthesized by reacting the amino group with an isocyanate. A versatile method for generating unsymmetrical ureas involves the in situ formation of an isocyanate from an N-Boc protected amine, which is then trapped by another amine. This allows for the controlled synthesis of a wide range of urea compounds.

Table 2: N-Functionalization Reactions

| Functional Group | Synthetic Method | Reagents |

|---|---|---|

| Carbamate | Reaction with chloroformate | Alkyl/Aryl Chloroformate, Base |

| Carbamate | Reaction with dialkyl carbonate | Dimethyl Carbonate |

| Urea | Reaction with isocyanate | Alkyl/Aryl Isocyanate |

| Urea | From Boc-amine | 1. 2-Chloropyridine, Trifluoromethanesulfonyl anhydride 2. Amine |

Transformations at the Ester Moiety

The methyl ester group of this compound is also amenable to a variety of chemical transformations, most notably hydrolysis to the corresponding carboxylic acid, as well as transesterification and amidation reactions.

Transesterification and Amidation Reactions

Transesterification, the conversion of one ester to another, can be achieved by reacting this compound with a different alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com The reaction is an equilibrium process, and to drive it to completion, the alcohol reactant is often used in large excess as the solvent. This allows for the synthesis of a variety of alkyl esters (e.g., ethyl, benzyl esters) from the methyl ester.

Direct amidation of the ester to form an amide can be accomplished by heating the ester with an amine. This reaction is generally less facile than the reaction of an acyl chloride or anhydride with an amine and may require high temperatures or the use of a catalyst. Heterogeneous catalysts such as niobium(V) oxide have been shown to be effective in promoting the direct amidation of esters with amines under solvent-free conditions.

Reduction to Alcohol Derivatives

The ester group of this compound can be readily reduced to the corresponding primary alcohol, yielding (2-amino-2-methyl-3-phenyl)propan-1-ol. This transformation is a fundamental process in organic synthesis, often employed to convert amino acid esters into their corresponding amino alcohols. Several reducing agents can accomplish this, with lithium aluminum hydride (LiAlH₄) being a particularly effective choice due to its high reactivity. commonorganicchemistry.comorgsyn.org The reaction is typically carried out in an anhydrous ethereal solvent, such as tetrahydrofuran (B95107) (THF), and often requires heating under reflux to ensure complete conversion. orgsyn.org

Alternative, milder reducing agents can also be employed. For instance, sodium borohydride (B1222165) (NaBH₄) in combination with a protic solvent like methanol (B129727) or ethanol (B145695) can reduce amino acid esters, although it is generally less reactive than LiAlH₄. sciencemadness.orgresearchgate.netuoa.gr The reactivity of sodium borohydride can be enhanced by the addition of activating agents. Borane complexes, such as borane-dimethyl sulfide (B99878) (BH₃·SMe₂), also serve as effective reagents for the reduction of amino acid esters to their corresponding alcohols. orgsyn.org

The general scheme for the reduction is as follows:

Scheme 1: Reduction of this compound to (2-amino-2-methyl-3-phenyl)propan-1-ol

The table below summarizes typical conditions for the reduction of amino acid esters to amino alcohols, which are applicable to this compound.

| Reagent(s) | Solvent(s) | Typical Conditions | Product |

| Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) | Reflux | (2-amino-2-methyl-3-phenyl)propan-1-ol |

| Sodium Borohydride (NaBH₄) / Methanol (MeOH) | Tetrahydrofuran (THF) | Reflux | (2-amino-2-methyl-3-phenyl)propan-1-ol |

| Borane-Dimethyl Sulfide (BH₃·SMe₂) | Tetrahydrofuran (THF) | Reflux | (2-amino-2-methyl-3-phenyl)propan-1-ol |

Reactions at the Phenyl Moiety

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

The benzyl group attached to the quaternary carbon is an alkyl substituent on the benzene ring. As an electron-donating group, it directs incoming electrophiles to the ortho and para positions of the phenyl ring. However, the steric bulk of the rest of the molecule may influence the regioselectivity of these reactions.

A common example of electrophilic aromatic substitution is nitration. The reaction of this compound with a mixture of concentrated nitric acid and sulfuric acid would be expected to yield a mixture of ortho- and para-nitro substituted products. aiinmr.comrsc.org The ester and amino functionalities may require protection prior to carrying out the nitration to prevent side reactions.

Scheme 2: Nitration of this compound

Similarly, halogenation of the phenyl ring can be achieved using reagents like bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), or in acetic acid. masterorganicchemistry.comlibretexts.org This would lead to the formation of ortho- and para-brominated derivatives.

The following table outlines representative conditions for electrophilic aromatic substitution on benzene rings with activating alkyl substituents.

| Reaction | Reagents | Expected Major Products |

| Nitration | HNO₃, H₂SO₄ | Methyl 2-amino-2-methyl-3-(4-nitrophenyl)propanoate and Methyl 2-amino-2-methyl-3-(2-nitrophenyl)propanoate |

| Bromination | Br₂, FeBr₃ | Methyl 2-amino-2-methyl-3-(4-bromophenyl)propanoate and Methyl 2-amino-2-methyl-3-(2-bromophenyl)propanoate |

Functionalization via Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.orgorganic-chemistry.orglibretexts.org To utilize these reactions, the phenyl ring of this compound must first be functionalized with a suitable group, typically a halide (e.g., bromine or iodine) or a triflate. This can be achieved through electrophilic halogenation as described above.

Once the aryl halide derivative is obtained (e.g., methyl 2-amino-2-methyl-3-(4-bromophenyl)propanoate), it can participate in various palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl halide with an organoboron reagent, such as an arylboronic acid, in the presence of a palladium catalyst and a base. nih.govresearchgate.netresearchgate.netnih.govmdpi.com This allows for the formation of biaryl structures.

Heck Reaction: In the Heck reaction, the aryl halide is coupled with an alkene in the presence of a palladium catalyst and a base to form a new carbon-carbon bond, resulting in a substituted alkene. wikipedia.orgorganic-chemistry.orgnih.govnumberanalytics.com

The table below provides an overview of potential palladium-catalyzed cross-coupling reactions starting from a brominated derivative of this compound.

| Reaction | Coupling Partner | Catalyst (Example) | Base (Example) | Product Type |

| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄ | K₂CO₃ | Biaryl derivative |

| Heck | Alkene (R-CH=CH₂) | Pd(OAc)₂ | Et₃N | Substituted alkene derivative |

Stereospecific Reactions and Stereochemical Retention/Inversion at the Quaternary Carbon

This compound possesses a quaternary stereocenter at the α-carbon. Reactions occurring at this center or at adjacent positions that influence its stereochemistry are of significant interest. Maintaining or inverting the stereochemistry at this sterically hindered center presents a considerable synthetic challenge.

Enantioselective synthesis of α,α-disubstituted amino acids is an active area of research. thieme-connect.de However, post-synthetic modification of the stereocenter in this compound is difficult due to the lack of an α-hydrogen. Classical methods of racemization or inversion that rely on the formation of an enolate are not applicable.

Stereospecific reactions would generally involve transformations of the other functional groups that proceed with a defined stereochemical outcome at the quaternary center. For example, a stereoselective reduction of the ester group could, in principle, be influenced by the existing stereocenter, though the distance between the chiral center and the reacting carbonyl group makes this challenging.

Reactions that proceed with retention of configuration are more common. For instance, the reduction of the ester to the alcohol and the functionalization of the phenyl ring are unlikely to affect the stereochemistry at the α-carbon.

Inversion of the stereocenter would likely require a multi-step sequence, potentially involving the temporary opening of a cyclic derivative or a substitution reaction with a carefully chosen nucleophile under conditions that favor an Sₙ2-type mechanism on a derivatized form of the molecule, which is highly challenging for a neopentyl-type system.

Due to the inherent stability of the quaternary stereocenter, most reactions involving this compound are expected to proceed with retention of the original stereochemistry.

Stereochemical Investigations and Conformational Analysis of Methyl 2 Amino 2 Methyl 3 Phenylpropanoate

Determination of Absolute and Relative Configurations

The spatial arrangement of atoms in a chiral molecule, its absolute and relative configuration, is a critical aspect of its chemical identity. For methyl 2-amino-2-methyl-3-phenylpropanoate, various techniques are employed to elucidate its three-dimensional structure.

X-ray Crystallography for Chiral Structure Elucidation

Chiroptical Methods (e.g., Circular Dichroism, Optical Rotatory Dispersion)

Chiroptical methods, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful non-destructive techniques for investigating the stereochemistry of chiral molecules in solution. These methods rely on the differential interaction of chiral molecules with left and right circularly polarized light.

For amino acids and their derivatives, CD spectroscopy is particularly informative. The electronic transitions associated with the carboxyl or ester chromophore and the aromatic phenyl ring in this compound are expected to give rise to characteristic CD signals. The sign and magnitude of these Cotton effects are sensitive to the absolute configuration at the chiral center and the conformational preferences of the molecule. For instance, studies on phenylalanine and its derivatives have shown that the L-enantiomers typically exhibit a positive Cotton effect for the ¹Lₐ transition of the phenyl ring around 220 nm. The introduction of the α-methyl group is expected to influence the conformational equilibrium, which in turn would modulate the observed CD spectrum. While specific CD or ORD data for this compound were not found in the reviewed literature, the general principles of chiroptical spectroscopy for amino acids provide a framework for its potential analysis.

Conformational Preferences and Dynamics in Solution and Solid State

The biological activity and chemical reactivity of a molecule are not only determined by its static structure but also by its conformational flexibility. This compound can adopt various conformations due to the rotation around its single bonds.

Experimental Probing of Conformations (e.g., through NMR Coupling Constants)

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for studying the conformation of molecules in solution. Vicinal proton-proton coupling constants (³J-values) are particularly valuable as they are related to the dihedral angle between the coupled protons through the Karplus equation.

A conformational analysis of phenylalanine and tyrosine methyl esters in different solvents was conducted using ¹H NMR spectroscopy and theoretical calculations. nih.gov The study revealed that the conformational behavior is dictated by a balance of steric and hyperconjugative interactions. nih.gov Although this study does not include the α-methyl group, the methodological approach is directly applicable to this compound. The analysis of coupling constants between the protons on the β-carbon and the α-proton (if it were present) would provide information about the rotamer populations around the Cα-Cβ bond. The introduction of the α-methyl group, however, removes the α-proton, making the direct application of the Karplus equation to this bond impossible. However, other NMR parameters, such as Nuclear Overhauser Effects (NOEs), can provide through-space distance information to help elucidate the preferred solution conformation.

Crystal Conformations of the Compound and its Derivatives

As previously mentioned in section 4.1.1, the solid-state conformation of (R)-α-methylphenylalanine methyl ester hydrochloride monohydrate has been determined by X-ray crystallography. researchgate.net The crystal structure reveals a specific arrangement of the molecule in the crystal lattice, influenced by intermolecular interactions such as hydrogen bonding and van der Waals forces.

The conformation observed in the crystal provides a low-energy snapshot of the molecule's potential energy surface. It is important to note that the conformation in the solid state may not be the most populated conformation in solution, as solvent effects and the absence of a crystal lattice can lead to different conformational preferences.

Chiral Recognition Mechanisms in Analytical and Synthetic Contexts

The ability to distinguish between the enantiomers of a chiral compound is crucial in many areas of chemistry and pharmacology. Chiral recognition is the process by which a chiral selector molecule or stationary phase interacts differently with the two enantiomers of a chiral analyte.

The enantiomeric resolution of α-amino acid esters, including derivatives of phenylalanine, has been successfully achieved using High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs). yakhak.org Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are widely used for this purpose. yakhak.org The separation mechanism involves the formation of transient diastereomeric complexes between the chiral selector and the enantiomers of the analyte. These interactions can include hydrogen bonding, dipole-dipole interactions, π-π stacking, and steric repulsion.

Cyclodextrins, which are cyclic oligosaccharides, are also effective chiral selectors for amino acid esters. nih.gov The hydrophobic cavity of the cyclodextrin (B1172386) can include the phenyl group of this compound, while interactions with the hydroxyl groups on the rim of the cyclodextrin can lead to enantioselective recognition. The enantioselectivity of the separation is influenced by factors such as the size of the cyclodextrin cavity, the nature of the mobile phase, and the temperature. nih.gov A study on the chiral separation of amino acids using cyclodextrin adducts demonstrated that the formation of host-guest noncovalent complexes can be distinguished using ion mobility-mass spectrometry. nih.gov

The development of efficient methods for the enantiomeric resolution of α-methyl-α-amino acids is of significant interest due to their potential applications in peptide and medicinal chemistry. The introduction of an α-methyl group can enhance the metabolic stability of peptides and induce specific secondary structures. nih.gov

Computational and Theoretical Studies on Methyl 2 Amino 2 Methyl 3 Phenylpropanoate

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are powerful tools for elucidating the fundamental electronic properties and reactivity of molecules. Methodologies such as Density Functional Theory (DFT) and ab initio methods could provide significant insights into the behavior of methyl 2-amino-2-methyl-3-phenylpropanoate.

Electronic Structure Analysis and Prediction of Spectroscopic Properties (e.g., NMR, IR Frequencies for Structural Assignment)

Currently, there is a lack of published data on the prediction of spectroscopic properties for this compound using quantum chemical methods. Such studies would be invaluable for the unambiguous structural assignment and characterization of the molecule.

Future research could involve the use of DFT calculations, for instance with the B3LYP functional and a suitable basis set such as 6-311++G(d,p), to optimize the geometry of the molecule and predict its vibrational frequencies. This would allow for a theoretical Infrared (IR) spectrum to be generated, which could then be compared with experimental data for validation. The calculated frequencies, after appropriate scaling, can help in assigning the various vibrational modes of the molecule, such as the characteristic stretches of the amine (N-H), carbonyl (C=O), and ester (C-O) groups, as well as the vibrations of the phenyl ring.

Similarly, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) using methods like the Gauge-Including Atomic Orbital (GIAO) approach would be highly beneficial. These theoretical chemical shifts, when compared with experimental spectra, can aid in the precise assignment of each proton and carbon atom in the molecule.

Table 5.1: Hypothetical Data Table for Predicted Spectroscopic Properties

| Spectroscopic Property | Predicted Value (Hypothetical) | Method (Example) |

| IR Frequency (C=O stretch) | 1735 cm⁻¹ | DFT/B3LYP/6-311++G(d,p) |

| ¹H NMR Chemical Shift (CH₃-ester) | 3.65 ppm | GIAO/DFT |

| ¹³C NMR Chemical Shift (C=O) | 175.2 ppm | GIAO/DFT |

Note: The values presented in this table are purely hypothetical and for illustrative purposes only, as no specific published data is available.

Reactivity Prediction and Mechanistic Insights (e.g., Transition State Analysis)

The reactivity of this compound can be explored through quantum chemical calculations. Analysis of the frontier molecular orbitals (Highest Occupied Molecular Orbital - HOMO and Lowest Unoccupied Molecular Orbital - LUMO) can provide initial insights into the molecule's electrophilic and nucleophilic sites. The energy gap between HOMO and LUMO is also a key indicator of chemical reactivity.

Furthermore, computational methods can be employed to study potential reaction mechanisms involving this compound. For instance, the hydrolysis of the ester group or reactions at the amino group could be modeled. Transition state analysis would be crucial in determining the energy barriers and reaction pathways for such transformations, providing a deeper understanding of the molecule's chemical behavior. To date, no such specific mechanistic studies have been reported in the literature for this compound.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment.

Conformational Sampling and Dynamics in Different Environments

This compound possesses several rotatable bonds, leading to a range of possible conformations. MD simulations could be utilized to explore the conformational landscape of this molecule in different environments, such as in vacuum, in various solvents, or in the presence of other molecules. This would help in identifying the most stable or populated conformations and understanding the flexibility of the molecule. There is currently no published research detailing the conformational analysis of this specific molecule through MD simulations.

Solvent Effects and Intermolecular Interactions

The behavior of this compound can be significantly influenced by its surrounding solvent. MD simulations can explicitly model the solvent molecules and provide a detailed picture of the solute-solvent interactions, such as hydrogen bonding between the amino or carbonyl groups and protic solvents. Understanding these interactions is crucial for predicting the molecule's solubility and behavior in different chemical environments. However, specific studies on the solvent effects and intermolecular interactions of this compound are not available.

Molecular Docking and Binding Affinity Predictions for Molecular Interactions (excluding clinical relevance)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While this technique is often used in drug discovery, it also has broad applications in understanding molecular recognition in various non-clinical contexts, such as materials science or catalysis.

There are no known molecular docking studies that specifically investigate the non-clinical binding interactions of this compound. Future research could explore its binding to various host molecules or surfaces to understand its potential for inclusion in supramolecular assemblies or as a ligand in catalysis, strictly avoiding any clinical interpretations.

QSAR (Quantitative Structure-Activity Relationship) Studies at a Molecular Level

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery and medicinal chemistry, providing a framework to correlate the chemical structure of a compound with its biological activity. For this compound, a derivative of phenylalanine, QSAR models can be instrumental in predicting its potential biological effects and in guiding the synthesis of new, more potent analogues. While specific QSAR studies focusing exclusively on this compound are not extensively documented in publicly available literature, the principles of QSAR can be applied based on studies of similar phenylalanine derivatives and other amino acid esters. nih.govacs.org

A typical QSAR study on this compound would involve the generation of a dataset of structurally related compounds with their corresponding measured biological activities. Various molecular descriptors would then be calculated for each compound in the dataset. These descriptors quantify different aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.

Molecular Descriptors in QSAR Studies of Phenylalanine Derivatives

Based on QSAR analyses of related compounds, the following types of molecular descriptors would be relevant for developing a predictive model for this compound and its analogues:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the distribution of charges and the energies of molecular orbitals. Examples include the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding chemical reactivity. For instance, the presence of electronegative atoms like oxygen and nitrogen, and the aromatic phenyl ring in this compound, would significantly influence its electronic descriptors.

Steric Descriptors: These relate to the size and shape of the molecule. Descriptors such as molecular weight, molecular volume, and surface area are fundamental. For this compound, the presence of the methyl group at the alpha-carbon introduces a specific steric hindrance that can be quantified and correlated with activity.

Hydrophobic Descriptors: These account for the hydrophobicity of the molecule, which is critical for its absorption, distribution, metabolism, and excretion (ADME) properties. The logarithm of the partition coefficient (logP) is a commonly used hydrophobic descriptor.

Topological Descriptors: These are numerical representations of the molecular topology, including the connectivity of atoms. Indices like the Wiener index and Kier & Hall connectivity indices fall into this category.

3D Descriptors: These descriptors capture the three-dimensional arrangement of atoms in a molecule. They are particularly important when the interaction with a specific biological target, such as an enzyme or receptor, is considered.

The development of a robust QSAR model would typically involve statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM) and k-Nearest Neighbors (kNN). acs.orgnih.gov These methods are used to establish a mathematical relationship between the molecular descriptors (independent variables) and the biological activity (dependent variable).

For example, a QSAR study on a series of piperazinyl phenylalanine derivatives identified that the presence of chlorine atoms and specific fragmentation patterns favored inhibitory activity against VLA-4/VCAM-1, while lipophilicity and nitrogen bonded to an aromatic ring were not conducive. nih.gov Another study on diaryl urea (B33335) derivatives as B-RAF inhibitors highlighted the importance of size, branching, aromaticity, and polarizability in determining inhibitory activity. nih.gov

A hypothetical QSAR study on a series of analogues of this compound might explore how substitutions on the phenyl ring or modifications to the ester group affect a particular biological activity. The findings from such a study could be tabulated to visualize the structure-activity relationships.

Hypothetical QSAR Data for this compound Analogues

| Compound | Substitution (R) | logP | Molecular Weight ( g/mol ) | Predicted Activity (IC₅₀, µM) |

| This compound | H | 2.1 | 193.25 | 10.5 |

| Analogue 1 | 4-Cl | 2.8 | 227.70 | 5.2 |

| Analogue 2 | 4-OCH₃ | 1.9 | 223.27 | 12.1 |

| Analogue 3 | 4-NO₂ | 2.0 | 238.24 | 8.7 |

| Analogue 4 | 3,4-diCl | 3.5 | 262.14 | 2.1 |

Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the type of information a QSAR study would generate.

The predictive power and reliability of a QSAR model are assessed through rigorous validation techniques, including internal validation (e.g., leave-one-out cross-validation) and external validation using a set of compounds not included in the model development. A statistically significant QSAR model with good predictive ability can then be used to screen virtual libraries of compounds and prioritize the synthesis of new molecules with potentially enhanced biological activity.

Advanced Spectroscopic and Chromatographic Characterization Techniques for Methyl 2 Amino 2 Methyl 3 Phenylpropanoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamics

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution and the solid state. For methyl 2-amino-2-methyl-3-phenylpropanoate, various NMR techniques provide detailed information about its atomic connectivity and spatial arrangement.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are powerful methods for unambiguously assigning the proton (¹H) and carbon (¹³C) signals of this compound, especially given the potential for signal overlap in 1D spectra. The application of these techniques can be understood by examining similar structures. For instance, the structural elucidation of related compounds like methyl 3-(benzyl(2-hydroxyethyl)amino)propionate has been successfully achieved using a combination of 2D NMR experiments st-andrews.ac.uk.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings within the molecule. For this compound, COSY would show correlations between the protons of the phenyl group and the methylene (B1212753) protons, as well as between the methylene protons and the amino protons, if not exchanged with the solvent.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This is instrumental in assigning the carbon signals based on their attached, and often more easily assigned, protons. For the target molecule, it would link the methyl protons to the methyl carbon, the methoxy (B1213986) protons to the methoxy carbon, the methylene protons to the methylene carbon, and the aromatic protons to their respective aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between carbon and proton atoms. This is particularly useful for identifying quaternary carbons and piecing together the molecular skeleton. For instance, correlations would be expected from the methyl protons to the quaternary carbon and the carbonyl carbon, and from the methoxy protons to the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of protons. This technique is valuable for conformational analysis, revealing which protons are close to each other in space, even if they are not directly connected through bonds.

The expected ¹H and ¹³C NMR chemical shifts for this compound are summarized in the table below. The application of the aforementioned 2D NMR techniques would be essential for the definitive assignment of these signals.

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) | Key HMBC Correlations (Proton to Carbon) |

| Phenyl-H | 7.20-7.40 (m, 5H) | 126.0-138.0 | Phenyl-H to other Phenyl-C, Methylene-C |

| Methylene-CH₂ | 2.90-3.10 (s, 2H) | ~40.0 | Methylene-H to Phenyl-C, Quaternary-C, Carbonyl-C |

| Amino-NH₂ | 1.50-2.50 (br s, 2H) | - | Amino-H to Quaternary-C |

| Methyl-CH₃ | ~1.30 (s, 3H) | ~25.0 | Methyl-H to Quaternary-C, Methylene-C, Carbonyl-C |

| Methoxy-CH₃ | ~3.70 (s, 3H) | ~52.0 | Methoxy-H to Carbonyl-C |

| Quaternary-C | - | ~60.0 | - |

| Carbonyl-C=O | - | ~175.0 | - |

Solid-State NMR Applications for Polymorph and Conformational Studies

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of molecules in their crystalline or amorphous solid forms. This is particularly relevant for understanding polymorphism, where a compound can exist in different crystal structures, and for detailed conformational analysis.

Studies on related amino acid derivatives, such as a peptide fragment from statherin containing phenylalanine, have demonstrated the utility of ssNMR. nih.gov Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) and Rotational-Echo Double-Resonance (REDOR) NMR can provide information on the dynamics and proximity of different parts of the molecule within the solid lattice. nih.gov For this compound, ssNMR could be used to:

Identify and characterize different polymorphic forms. Polymorphs can have different physical properties, such as solubility and stability, making their identification crucial in pharmaceutical contexts.

Determine the conformation of the molecule in the solid state. This includes the torsion angles of the side chain and the orientation of the phenyl group.

Study intermolecular interactions, such as hydrogen bonding involving the amino group and potential π-stacking of the phenyl rings.

Research on the dynamics of phenylalanine rings in a statherin fragment bound to hydroxyapatite (B223615) crystals has shown that ssNMR can differentiate between mobile and constrained side chains, providing insights into molecular interactions. nih.gov

Mass Spectrometry for Mechanistic Analysis and Reaction Monitoring

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination of Reaction Products

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. This is a definitive method for confirming the identity of a synthesized compound. For this compound (C₁₁H₁₅NO₂), the predicted monoisotopic mass is 193.1103 g/mol . uni.lu An experimental HRMS measurement would be expected to be very close to this value, confirming the molecular formula. In studies of related phenylalanine derivatives, HRMS has been used to confirm the structures of newly synthesized compounds. nih.gov

| Ion | Formula | Calculated m/z | Observed m/z (Hypothetical) |

| [M+H]⁺ | C₁₁H₁₆NO₂⁺ | 194.1176 | 194.1175 |

| [M+Na]⁺ | C₁₁H₁₅NNaO₂⁺ | 216.0995 | 216.0993 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation, and the analysis of the resulting fragment ions. This technique provides detailed structural information and allows for the elucidation of fragmentation pathways. The analysis of the mass spectrum of a simpler ester, methyl propanoate, shows characteristic fragmentation patterns, such as the loss of the alkoxy group and cleavage of the carbon-carbon bonds. docbrown.info

For this compound, the fragmentation in an electron ionization (EI) or electrospray ionization (ESI) source would likely involve the following key steps:

Loss of the methoxycarbonyl group (-COOCH₃): This would result in a fragment ion with a mass corresponding to the loss of 59 Da.

Cleavage of the benzylic C-C bond: This would lead to the formation of a stable benzyl (B1604629) cation (C₇H₇⁺, m/z 91).

Loss of the amino group (-NH₂): This would result in a fragment ion with a mass corresponding to the loss of 16 Da.

A plausible fragmentation pathway and the expected major fragments are outlined in the table below.

| Proposed Fragment | Formula | m/z (Monoisotopic) | Fragmentation Pathway |

| [M-CH₃O•]⁺ | C₁₀H₁₂NO⁺ | 162.09 | Loss of methoxy radical |

| [M-COOCH₃]⁺ | C₉H₁₂N⁺ | 134.10 | Loss of methoxycarbonyl radical |

| [C₇H₇]⁺ (benzyl cation) | C₇H₇⁺ | 91.05 | Cleavage of the benzylic C-C bond |

| [M-C₇H₇]⁺ | C₄H₈NO₂⁺ | 102.05 | Loss of benzyl radical |

Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination

Chromatographic techniques are essential for separating the components of a mixture, assessing the purity of a compound, and determining the enantiomeric excess (e.e.) of a chiral molecule. For this compound, which is chiral, enantioselective chromatography is particularly important.

Various chromatographic methods, including high-performance liquid chromatography (HPLC) and ultra-performance convergence chromatography (UPC²), are employed for the chiral separation of amino acid esters. Chiral stationary phases (CSPs) are key to these separations. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), have been shown to be effective for the resolution of enantiomers of phenylalanine methyl ester and its derivatives. st-andrews.ac.uk

A study on the chiral separation of D- and L-phenylalanine methyl esters using UPC² demonstrated a rapid and high-resolution method. st-andrews.ac.uk This technique uses compressed CO₂ as the primary mobile phase, offering advantages in terms of speed and reduced solvent consumption compared to traditional normal-phase HPLC.

The table below summarizes typical chromatographic conditions that could be adapted for the analysis of this compound.

| Technique | Chiral Stationary Phase | Mobile Phase | Detection | Application |

| Chiral HPLC | Polysaccharide-based (e.g., CHIROBIOTIC T) | Ethanol (B145695)/Water mixtures | UV (e.g., 254 nm) | Enantiomeric separation and purity assessment |

| Chiral UPC² | Polysaccharide-based (e.g., CHIRALPAK ID) | CO₂ / Methanol (B129727) with additive (e.g., 0.1% NH₄OH) | UV (e.g., 210 nm) | High-throughput enantiomeric excess determination |

Chiral High-Performance Liquid Chromatography (HPLC) Method Development and Validation

The direct enantiomeric separation of α-methylated amino acid analogues, such as this compound, can be effectively achieved using HPLC with chiral stationary phases (CSPs). researchgate.net Polysaccharide-based CSPs, like those derived from amylose or cellulose, are widely used for their broad enantioselectivity for a variety of chiral compounds, including amino acid esters. yakhak.org

Method development for separating the enantiomers of this compound would typically involve screening various chiral columns and mobile phase compositions. For instance, a teicoplanin-based macrocyclic glycopeptide CSP (e.g., Chirobiotic T) has proven efficient in separating the enantiomers of α-methyl-substituted phenylalanine analogues. researchgate.net Similarly, amylose or cellulose-based columns, such as Chiralpak® or Chiralcel®, are recognized for their robust performance in resolving chiral amines and amino acid esters. yakhak.orgresearchgate.net

The separation mechanism relies on the differential interaction between the enantiomers and the chiral selector of the stationary phase. mdpi.com The choice of mobile phase—typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier like isopropanol (B130326) or ethanol—is crucial for optimizing selectivity and resolution. yakhak.org

A typical HPLC method for the chiral separation of this compound could be developed using the parameters outlined in the table below.

Table 1: Illustrative Chiral HPLC Method Parameters

| Parameter | Value | Reference |

|---|---|---|

| Column | Chirobiotic T or Amylose-based CSP (e.g., Chiralpak IA) | researchgate.netresearchgate.net |

| Dimensions | 250 mm x 4.6 mm, 5 µm | researchgate.net |

| Mobile Phase | Isocratic mixture of Hexane/Isopropanol/Triethylamine | yakhak.org |

| Flow Rate | 1.0 mL/min | yakhak.org |

| Column Temp. | 25 °C | yakhak.org |

| Detection | UV at 210 nm or 220 nm | waters.comsigmaaldrich.com |

| Injection Vol. | 5 µL | N/A |

Method Validation

Once a suitable separation method is developed, it must be validated to ensure its reliability, quality, and consistency, in accordance with guidelines from bodies like the International Council for Harmonisation (ICH). yakhak.orgresearchgate.net Validation confirms that the analytical procedure is fit for its intended purpose. Key validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). researchgate.net

The table below summarizes typical validation results for a chiral HPLC method designed to quantify an enantiomeric impurity.

Table 2: Representative HPLC Method Validation Data

| Validation Parameter | Typical Result | Reference |

|---|---|---|

| Specificity | Baseline resolution of enantiomers achieved | researchgate.net |

| Linearity (r²) | > 0.999 | N/A |

| Accuracy (% Recovery) | 98.0% - 102.0% | researchgate.net |

| Precision (% RSD) | < 2.0% | N/A |

| LOD | Signal-to-Noise Ratio of 3:1 | researchgate.net |

| LOQ | Signal-to-Noise Ratio of 10:1 | researchgate.net |

Gas Chromatography (GC) with Chiral Stationary Phases for Enantiomeric Separation

Gas chromatography (GC) offers a high-efficiency alternative for chiral separations, particularly for volatile compounds. mdpi.com For non-volatile molecules like amino acid esters, a derivatization step is typically required to increase their volatility and thermal stability. nih.gov This process involves converting the polar amino and carboxyl groups into less polar derivatives. Common derivatization agents include chloroformates, which react with the amino group. nih.gov

The core of chiral GC is the chiral stationary phase (CSP), which is coated on the inner wall of a capillary column. gcms.cz Cyclodextrin-based CSPs are among the most common and effective for separating a wide range of enantiomers. gcms.cz These phases, often derivatized with alkyl or other functional groups on the cyclodextrin (B1172386) molecule, create a chiral environment where one enantiomer interacts more strongly than the other, leading to different retention times and thus separation. gcms.cz For amino acids, phases like Chirasil-L-Val, which incorporate a chiral amino acid into the polysiloxane backbone, are also highly effective. nih.gov

The development of a chiral GC method involves optimizing the temperature program, carrier gas flow rate, and the choice of the CSP to achieve baseline resolution of the enantiomeric peaks. gcms.cz

The table below outlines a potential GC method for the analysis of this compound enantiomers following a suitable derivatization step.

Table 3: Illustrative Chiral GC Method Parameters

| Parameter | Value | Reference |

|---|---|---|

| Derivatization Agent | Heptafluorobutyl chloroformate | nih.gov |

| Column | Rt-βDEXsm (permethylated β-cyclodextrin) or Chirasil-L-Val | nih.govgcms.cz |

| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness | gcms.cz |

| Carrier Gas | Helium or Hydrogen | mdpi.comgcms.cz |

| Oven Program | Start at 100 °C, ramp at 2-5 °C/min to 220 °C | gcms.cz |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | nih.govgcms.cz |

The choice of detector depends on the analytical requirements. FID is a robust, universal detector for organic compounds, while a Mass Spectrometer provides structural information and enhanced sensitivity, which is particularly useful for identifying and quantifying trace-level impurities. nih.gov The high efficiency and sensitivity of chiral GC make it a valuable tool for determining the enantiomeric purity of this compound. mdpi.com

Biomolecular Interactions and Mechanistic Insights of Methyl 2 Amino 2 Methyl 3 Phenylpropanoate Scaffolds in Vitro and Theoretical Focus

Interactions with Isolated Enzymes and Proteins (In Vitro Studies)

In vitro studies are crucial for directly measuring the interactions between a compound and its biological targets without the complexities of a cellular or whole-organism environment. These assays provide quantitative data on binding affinity and inhibitory potency.

While specific kinetic data for methyl 2-amino-2-methyl-3-phenylpropanoate is not extensively detailed in the provided results, the broader class of α-methyl-amino acid derivatives and related phenylpropanoate structures are frequently evaluated for their enzyme inhibitory potential. For instance, derivatives of 3-phenylcoumarin (B1362560), which shares a phenyl group, have been shown to inhibit enzymes like monoamine oxidase B (MAO-B) with IC50 values in the nanomolar to micromolar range. frontiersin.org One lead compound from this class exhibited an IC50 of 0.13 ± 0.16 μM against MAO-B. researchgate.net

Similarly, a related phenolic amide ester, methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate (MHPAP), has demonstrated potent anti-cytokine activity. In lipopolysaccharide (LPS)-stimulated peripheral blood mononuclear cells (PBMCs), MHPAP inhibited the production of key inflammatory cytokines with the following IC50 values nih.gov:

| Cytokine | IC50 Value (µM) |

|---|---|

| Interleukin-6 (IL-6) | 0.85 |

| Interleukin-1β (IL-1β) | 0.87 |

| Tumor Necrosis Factor-α (TNF-α) | 1.22 |

| Interleukin-8 (IL-8) | 1.58 |

These studies highlight how the phenylpropanoate scaffold can be incorporated into molecules that exhibit significant enzyme and cytokine inhibition. The α-methyl group in the title compound is expected to influence such interactions by sterically hindering conformational changes, which can affect binding kinetics and inhibitory mechanisms.

Modern biophysical techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are essential for characterizing the binding kinetics and thermodynamics of ligand-protein interactions. embl-hamburg.denih.govbiorxiv.orgcsic.es SPR measures changes in the refractive index at a sensor surface as a ligand binds to an immobilized protein, providing real-time data on association (kon) and dissociation (koff) rates, from which the equilibrium dissociation constant (KD) can be calculated. csic.es ITC directly measures the heat released or absorbed during a binding event, yielding information on binding affinity (Kd), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) in a single experiment. csic.es

Molecular Mechanisms of Biological Activity (Focus on Molecular Level Interactions)

Understanding the precise way a molecule binds to its target is fundamental to explaining its biological effect and to designing more potent and selective derivatives.

Molecular docking and structural biology techniques like X-ray crystallography and NMR spectroscopy reveal how ligands orient themselves within a protein's binding site. The interactions are typically a combination of hydrogen bonds, hydrophobic contacts, and electrostatic interactions.

For related scaffolds, binding modes have been elucidated. In one study involving a phenylthiazole ligand binding to the DsbA enzyme, the phenylpropyl moiety was found to make hydrophobic contacts with Leu40, Met171, and Ile42. nih.gov In another example, the biphenyl (B1667301) fragment of an inhibitor made favorable hydrophobic contacts with Tyr35, Val38, Ile84, and Leu167, while its amide carbonyl groups formed hydrogen bonds with the backbone NH of Met109 and Asp168. nih.gov The phenyl ring of this compound is well-suited to participate in such hydrophobic interactions within a binding pocket, while the amino and ester groups are capable of acting as hydrogen bond donors and acceptors, respectively. The α-methyl group can further enhance binding by occupying small, lipophilic pockets within the active site. nih.gov

Structure-Activity Relationship (SAR) studies explore how modifying the chemical structure of a compound affects its biological activity. nih.gov These studies are crucial for optimizing lead compounds into potent drug candidates. For scaffolds related to phenylpropanoic acid, SAR studies have yielded key insights researchgate.net:

Aromatic Ring Substitution: The introduction of substituents onto the phenyl ring can dramatically alter activity. For example, adding methoxy (B1213986), hydroxyl, or methyl groups to a 3-phenylcoumarin ring was found to promote inhibition of MAO-B. researchgate.net

Side Chain Modification: Altering the propionic acid side chain is a common strategy. The presence of the α-methyl group in this compound provides steric bulk, which can enhance binding specificity by restricting the molecule's conformation. Studies on other scaffolds show that the methyl group can be the optimal size to fill a cavity, with larger or smaller substituents leading to a loss of activity. nih.gov

Ester and Amide Derivatives: The methyl ester of the title compound could be varied to other esters or converted to amides to probe interactions with the target protein and modify properties like cell permeability. nih.gov

A summary of SAR insights from related structures is presented below:

| Structural Position | Modification | Impact on Activity | Reference |

|---|---|---|---|

| Phenyl Ring | Introduction of methoxy, hydroxyl, methyl groups | Promotes MAO-B inhibition | researchgate.net |

| α-Position | Addition of a methyl group | Can fill hydrophobic pockets, enhancing binding | nih.gov |

| General | Conversion of acid to ester | Can enhance cell permeability and activity | nih.gov |

| General | Steric effects of substituents | Highly impactful; smaller alkyl groups can lead to better activity | nih.gov |

Role as a Scaffold for Peptidomimetic and Bioactive Molecule Design

Peptidomimetics are compounds that mimic the structure and function of natural peptides but have improved properties, such as increased stability against enzymatic degradation and better bioavailability. The α,α-disubstituted amino acid structure of this compound makes it a valuable building block for peptidomimetics. nih.gov

The α-methyl group locks the backbone dihedral angles (phi, ψ) of the amino acid, restricting its conformational freedom. This pre-organization can reduce the entropic penalty of binding to a receptor, potentially leading to higher affinity and selectivity. nih.gov By incorporating this scaffold, chemists can design molecules that present key pharmacophoric groups (like the phenyl ring) in a well-defined orientation to interact with a target protein. nih.gov

Derivatives of β-phenylalanine, a closely related structure, have been used as scaffolds to develop compounds with antiproliferative activity by targeting enzymes like aminopeptidase (B13392206) N. mdpi.com The rigid α-methylphenylalanine scaffold offers a predictable platform for constructing libraries of compounds for screening against various therapeutic targets, from enzymes to protein-protein interactions. nih.govnih.govmedchemexpress.com

Applications of Methyl 2 Amino 2 Methyl 3 Phenylpropanoate in Advanced Organic Synthesis

Use as a Building Block in the Asymmetric Synthesis of Complex Natural Products